Diethyl bis(hydroxymethyl)malonate

Catalog No.
S707442
CAS No.
20605-01-0
M.F
C9H16O6
M. Wt
220.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl bis(hydroxymethyl)malonate

CAS Number

20605-01-0

Product Name

Diethyl bis(hydroxymethyl)malonate

IUPAC Name

diethyl 2,2-bis(hydroxymethyl)propanedioate

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C9H16O6/c1-3-14-7(12)9(5-10,6-11)8(13)15-4-2/h10-11H,3-6H2,1-2H3

InChI Key

WIOHBOKEUIHYIC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CO)(CO)C(=O)OCC

Canonical SMILES

CCOC(=O)C(CO)(CO)C(=O)OCC

Molecular Structure Analysis

The key feature of the molecule is the combination of two ester groups (C2H5O-C=O) flanking a central malonate moiety (C=C(CO2Et)2). The presence of two reactive methylene groups (CH2) adjacent to the carbonyl groups (C=O) makes it a versatile building block for organic synthesis (2: ).


Chemical Reactions Analysis

Diethyl bis(hydroxymethyl)malonate is primarily used as a precursor for the synthesis of 1,3-dioxanes through a condensation reaction with aldehydes or ketones [, ]. Here's the general reaction for the synthesis of 1,3-dioxanes:

Diethyl bis(hydroxymethyl)malonate + Aldehyde/Ketone -> 1,3-Dioxane derivative + 2 EtOH (Ethanol) [balanced equation will depend on specific aldehyde/ketone]

Additionally, it can be used as a starting material for the preparation of substituted malonic acid derivatives, acrylic acid derivatives, and isobutyric acid esters []. The specific reaction conditions and mechanisms will vary depending on the desired product.


Physical And Chemical Properties Analysis

  • Melting point: 49-51 °C (literature) []
  • Boiling point: Not readily available
  • Solubility: Slightly soluble in water
  • Stability: Stable under dry conditions. May hydrolyze in moist environments [].
  • Alkylation: The methylene groups of DEBHM can be readily alkylated using strong bases like sodium hydride (NaH). This process introduces a new carbon chain, providing a platform for further functionalization steps.
  • Decarboxylation: Under specific reaction conditions, the ester groups of DEBHM can be removed through decarboxylation. This transformation leads to a diacid intermediate that can participate in various condensation reactions for the construction of complex carbon frameworks.
  • Aldol Condensation: DEBHM serves as a valuable building block in aldol condensations. One of the ester groups can be deprotonated, creating a nucleophilic enolate species. This enolate can then react with an aldehyde or ketone, leading to the formation of β-hydroxy carbonyl compounds, a crucial motif in many natural products and pharmaceuticals.

These are just a few examples of DEBHM's utility in organic synthesis. Its bifunctional nature allows for diverse transformations, making it a valuable tool for researchers in various fields, including medicinal chemistry, materials science, and natural product synthesis.

Other Potential Applications

While organic synthesis remains the primary application of DEBHM in scientific research, there are ongoing investigations into its potential uses in other areas:

  • Asymmetric Catalysis: Recent studies explore the development of chiral catalysts derived from DEBHM. These catalysts could facilitate the synthesis of enantiopure compounds, which are crucial for drug development [].
  • Polymers: Researchers are investigating the use of DEBHM in the synthesis of novel polymers with unique properties. The presence of multiple functional groups in DEBHM allows for the creation of polymers with specific functionalities for various applications.

XLogP3

-0.6

Other CAS

20605-01-0

Wikipedia

Diethyl bis(hydroxymethyl)malonate

General Manufacturing Information

Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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